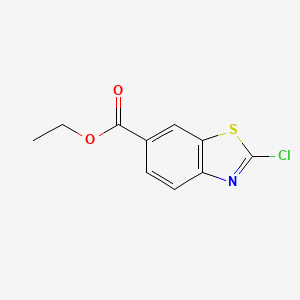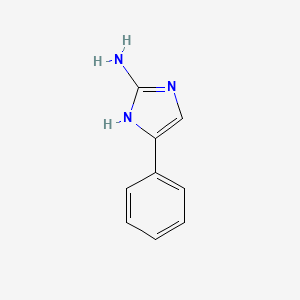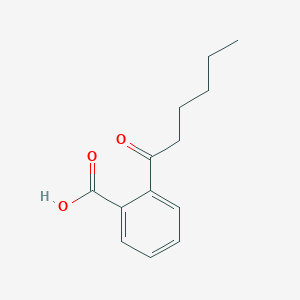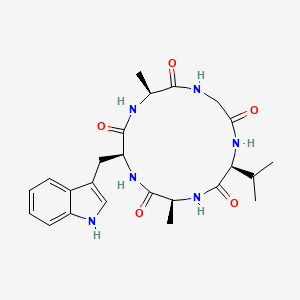
西格塔林B
描述
Segetalin B is a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis. It is known for its estrogen-like activity and has been studied for its potential therapeutic applications, particularly in the field of cancer treatment . The compound’s structure includes a unique sequence of amino acids that contribute to its biological activity .
科学研究应用
Segetalin B has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Segetalin B is used to investigate the biological activities of cyclic peptides, including their interactions with cellular receptors.
Medicine: The compound has shown potential in cancer treatment due to its cytotoxic activity against cancer cells.
作用机制
Target of Action
Segetalin B, a natural product from Vaccaria segetalis, has been identified to possess estrogen-like activity . This suggests that the primary target of Segetalin B is the estrogen receptor, which plays a crucial role in numerous physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .
Mode of Action
The interaction of Segetalin B with its target, the estrogen receptor, results in a series of changes within the cell. The binding of Segetalin B to the estrogen receptor can trigger a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes . This interaction can lead to various downstream effects depending on the specific cellular context .
Biochemical Pathways
The binding of Segetalin B to the estrogen receptor can influence several biochemical pathways. For instance, it can affect the signaling pathways associated with cell growth and differentiation .
Result of Action
The molecular and cellular effects of Segetalin B’s action are largely dependent on its interaction with the estrogen receptor. By binding to this receptor, Segetalin B can influence the expression of specific genes, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of Segetalin B can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the binding of Segetalin B to the estrogen receptor and thus influence its action .
生化分析
Biochemical Properties
Segetalin B interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of RiPP cyclic peptides in plants . The plant enzyme PCY1 plays a crucial role in the macrocyclization of Segetalin B . This process demonstrates how the PCY1 S9A protease fold has been adapted for transamidation, rather than hydrolysis, of acyl-enzyme intermediates to yield cyclic products .
Cellular Effects
Segetalin B has shown to have significant effects on various types of cells and cellular processes. It has been demonstrated to have an estrogen-like activity . In ovariectomized (OVX) rats, Segetalin B treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1 .
Molecular Mechanism
The molecular mechanism of Segetalin B involves the precursor gene (prePhHB) of Segetalin B in Pseudostellaria heterophylla . The prePhHB-encoded precursor peptide can enzymatically synthesize Segetalin B . This suggests that Segetalin B is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide .
Temporal Effects in Laboratory Settings
The effects of Segetalin B over time in laboratory settings are yet to be fully determined. It is known that Segetalin B is supplied as a powder with a purity (by HPLC) of ≥ 98% . Its storage conditions are: Powder: -20°C 3 years; 4°C 2 years. In solvent: -80°C 3 months; -20°C 2 weeks .
Dosage Effects in Animal Models
The effects of Segetalin B vary with different dosages in animal models. In ovariectomized (OVX) rats, Segetalin B treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1
Metabolic Pathways
It is known that Segetalin B is involved in the biosynthesis of RiPP cyclic peptides in plants .
Transport and Distribution
The transport and distribution of Segetalin B within cells and tissues are yet to be fully determined. It is known that the plant enzyme PCY1 plays a crucial role in the macrocyclization of Segetalin B , suggesting that this enzyme may also play a role in the transport and distribution of Segetalin B.
Subcellular Localization
The subcellular localization of Segetalin B and any effects on its activity or function are yet to be fully determined. It is known that Segetalin B is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide , suggesting that it may be localized to the ribosome.
准备方法
Synthetic Routes and Reaction Conditions: Segetalin B can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The key steps include the coupling of protected amino acids, followed by cyclization to form the cyclic structure .
Industrial Production Methods: Industrial production of Segetalin B involves the extraction of the compound from the seeds of Vaccaria segetalis. The seeds are processed to isolate the cyclic peptides, which are then purified using chromatographic techniques. The extraction process is optimized to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: Segetalin B undergoes various chemical reactions, including:
Oxidation: The indole ring in Segetalin B can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or the side chains of the amino acids.
Substitution: The amino acid residues in Segetalin B can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs of Segetalin B. These products can exhibit different biological activities and are studied for their potential therapeutic applications .
相似化合物的比较
Segetalin B is part of a family of cyclic peptides known as Caryophyllaceae-type cyclopeptides. Similar compounds include:
Segetalin A: Shares a similar peptide sequence but differs in its biological activity.
Segetalin C and D: These compounds have different amino acid sequences and exhibit distinct biological activities.
Uniqueness: Segetalin B is unique due to its specific amino acid sequence and its potent estrogen-like activity. Its ability to bind to estrogen receptors and induce specific cellular responses sets it apart from other cyclic peptides .
属性
IUPAC Name |
(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDUSUKSGAFMN-OACKDKIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


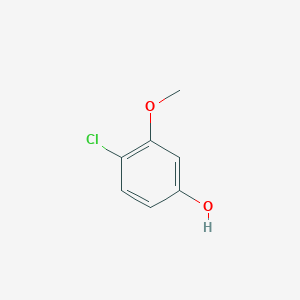
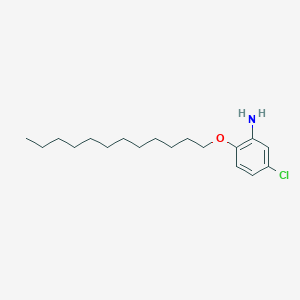
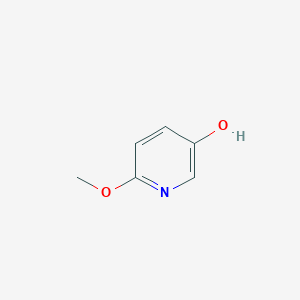
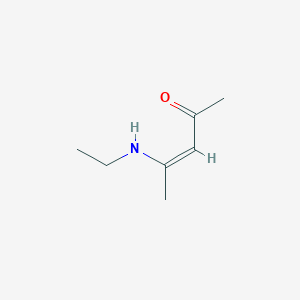
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
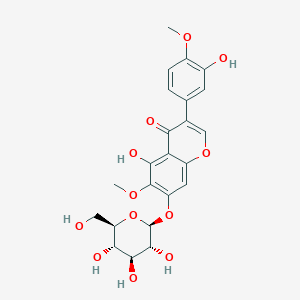
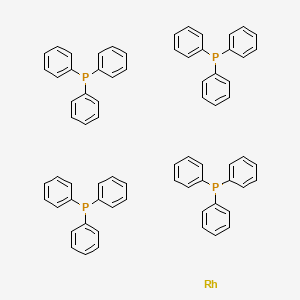
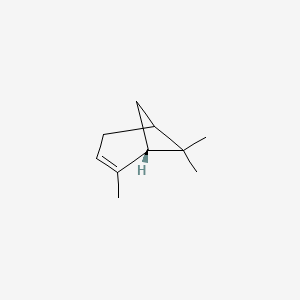
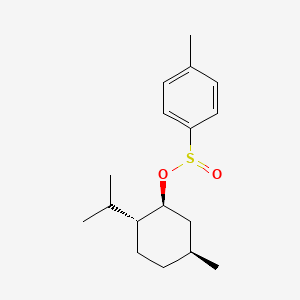
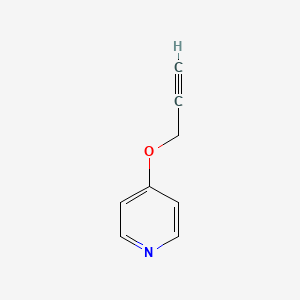
![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)
